3-(4-Bromophenyl)-6-[4-benzylpiperazinyl]pyridazine
CAS No.:
Cat. No.: VC11434074
Molecular Formula: C21H21BrN4
Molecular Weight: 409.3 g/mol
* For research use only. Not for human or veterinary use.
![3-(4-Bromophenyl)-6-[4-benzylpiperazinyl]pyridazine -](/images/structure/VC11434074.png)
Specification
Molecular Formula | C21H21BrN4 |
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Molecular Weight | 409.3 g/mol |
IUPAC Name | 3-(4-benzylpiperazin-1-yl)-6-(4-bromophenyl)pyridazine |
Standard InChI | InChI=1S/C21H21BrN4/c22-19-8-6-18(7-9-19)20-10-11-21(24-23-20)26-14-12-25(13-15-26)16-17-4-2-1-3-5-17/h1-11H,12-16H2 |
Standard InChI Key | JXRZEFOMCPGXMP-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Br |
Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Br |
Introduction
Structural and Molecular Characteristics
Core Pyridazine Architecture
The pyridazine ring (C₄H₄N₂) serves as the central scaffold of the molecule. Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, exhibits a dipole moment of 4.22 D, significantly higher than pyridine (2.22 D) or pyrimidine (2.33 D) . This polarity arises from the asymmetric distribution of electron density, which enhances π-π stacking interactions and hydrogen-bonding capacity. The substitution pattern at the 3- and 6-positions introduces steric and electronic modifications that influence molecular recognition and binding affinity.
Substituent Effects
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3-(4-Bromophenyl) Group: The 4-bromophenyl substituent contributes to lipophilicity (cLog P ≈ 2.18 ) and introduces halogen bonding potential via the bromine atom. This group may also stabilize the molecule through resonance effects, as electron-withdrawing substituents on aromatic rings modulate the electronic environment of the pyridazine core.
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6-[4-Benzylpiperazinyl] Moiety: The 4-benzylpiperazine group enhances solubility in aqueous media due to the basic nitrogen atoms of the piperazine ring (p K a ~ 9–10 for piperazine derivatives). The benzyl group provides additional aromatic stacking interactions, while the piperazine’s conformational flexibility facilitates binding to diverse biological targets .
Table 1: Comparative Physicochemical Properties of Pyridazine Derivatives
Synthetic Routes and Methodological Considerations
Key Intermediate: 3-Chloro-6-phenylpyridazine
The synthesis of 3-(4-bromophenyl)-6-[4-benzylpiperazinyl]pyridazine likely begins with the preparation of a chloropyridazine intermediate, analogous to methods described for related compounds . For example:
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Condensation Reaction: Reacting 3-(4-bromophenyl)pyridazin-6-ol with phosphorus oxychloride (POCl₃) yields 3-chloro-6-(4-bromophenyl)pyridazine, as evidenced by the absence of C=O infrared (IR) signals post-reaction .
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Nucleophilic Substitution: Treating the chloropyridazine intermediate with 4-benzylpiperazine in the presence of a base (e.g., potassium carbonate) facilitates displacement of the chlorine atom at the 6-position. This step exploits the pyridazine ring’s susceptibility to nucleophilic aromatic substitution under mild conditions .
Optimization Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at the 6-position requires careful control of reaction temperature and solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) favor nucleophilic attack at the more electrophilic 6-position .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures may be necessary to isolate the product, given the compound’s moderate solubility in organic solvents.
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
Parameter | Value |
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Plasma Protein Binding | 85–90% |
Bioavailability | 40–50% (oral) |
Blood-Brain Barrier Penetration | Moderate (log BB = −0.3) |
CYP3A4 Inhibition | Low (IC₅₀ > 10 µM) |
Hypothetical Pharmacological Applications
Kinase Inhibition
Pyridazine derivatives are recognized for their ability to inhibit tyrosine kinases and bromodomains . The 4-benzylpiperazinyl moiety in this compound may engage ATP-binding pockets through hydrogen bonding with conserved lysine residues, while the bromophenyl group participates in hydrophobic interactions.
Antiviral Activity
Analogous pyridazine-thiazine hybrids exhibit inhibitory effects against hepatitis A virus (HAV) . Although untested, the bromine atom’s electronegativity could enhance interactions with viral proteases or polymerases.
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